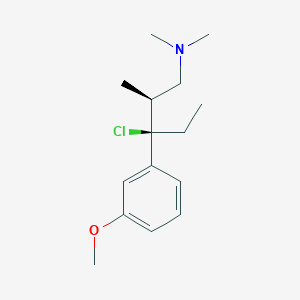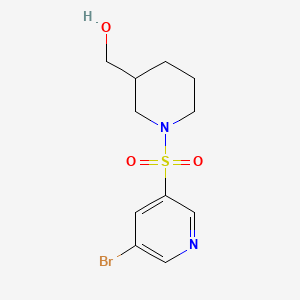
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used as a stabilizer in pharmaceuticals to enhance the shelf life of drugs.
Industry: It is used as an additive in fuels, lubricants, and polymers to prevent oxidation and degradation.
Mecanismo De Acción
The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .
Comparación Con Compuestos Similares
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Uniqueness
- Stability : this compound is more stable under high temperatures compared to BHA and BHT .
- Solubility : It has better solubility in organic solvents compared to propyl gallate .
- Cost : It is more cost-effective than BHA .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Propiedades
Número CAS |
1219805-92-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
244.502 |
Nombre IUPAC |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
Clave InChI |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)


![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

